

# Technical Guide: N-(2-Hydroxyethyl)piperazine-d4 (CAS: 1160357-16-3)

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## Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)piperazine-d4

Cat. No.: B565388

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This technical guide provides a comprehensive overview of the characterization data and relevant biological context for **N-(2-Hydroxyethyl)piperazine-d4**, a deuterated isotopologue of N-(2-Hydroxyethyl)piperazine. This compound is primarily utilized as a reagent in the synthesis of labeled Flupentixol, a significant antipsychotic medication. Due to the limited availability of specific experimental data for the deuterated compound, this guide leverages data from its non-deuterated analogue, N-(2-Hydroxyethyl)piperazine (CAS: 103-76-4), as a close proxy for its physicochemical and spectral properties.

## Physicochemical and Spectral Characterization

The following tables summarize the key physicochemical and spectral data for N-(2-Hydroxyethyl)piperazine and its deuterated form.

Table 1: Physicochemical Properties

Property	Value (N-(2-Hydroxyethyl)piperazine-d4)	Value (N-(2-Hydroxyethyl)piperazine)	Data Source
CAS Number	1160357-16-3	103-76-4	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> D <sub>4</sub> N <sub>2</sub> O	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub> O	[1]
Molecular Weight	134.21 g/mol	130.19 g/mol	[1][2]
Appearance	Solid	Colorless liquid	[1][2]
Boiling Point	No data available	242-246 °C	[2]
Melting Point	No data available	-39 °C	[2]
Density	No data available	1.060 g/cm <sup>3</sup>	[2]
Refractive Index	No data available	1.5065 (22 °C)	[2]
Solubility	No data available	Soluble in water, ethanol, acetone, ether, and benzene. Slightly soluble in Chloroform, Methanol.	[2]

Table 2: Spectral Data (for N-(2-Hydroxyethyl)piperazine, CAS: 103-76-4)

Spectral Data Type	Key Features	Data Source
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ (ppm): 3.637 (t), 2.895 (s), 2.52 (t), 2.48 (t)	[3]
Mass Spectrometry (GC-MS)	m/z Top Peak: 99; m/z 2nd Highest: 56; m/z 3rd Highest: 88	[4]

## Experimental Protocols

### Synthesis of N-(2-Hydroxyethyl)piperazine

A common method for the synthesis of N-(2-Hydroxyethyl)piperazine involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine.<sup>[5][6]</sup>

Reaction: Monoethanolamine + Diethanolamine  $\xrightarrow{H_2, \text{Catalyst}}$  N-(2-Hydroxyethyl)piperazine

Procedure:

- Charge a reaction vessel with monoethanolamine, diethanolamine, and a hydrogenation-dehydrogenation catalyst (e.g., a mix of nickel, copper, and chromium).<sup>[5]</sup>
- Pressurize the vessel with hydrogen gas.<sup>[5]</sup>
- Heat the mixture under pressure to the reaction temperature (typically 125-250 °C).<sup>[5]</sup>
- Maintain the reaction for a sufficient time to achieve the desired conversion.<sup>[5]</sup>
- After cooling and depressurization, the N-(2-Hydroxyethyl)piperazine product can be recovered using conventional purification techniques such as distillation.<sup>[5]</sup>

## Conceptual Protocol for the Synthesis of N-(2-Hydroxyethyl)piperazine-d4

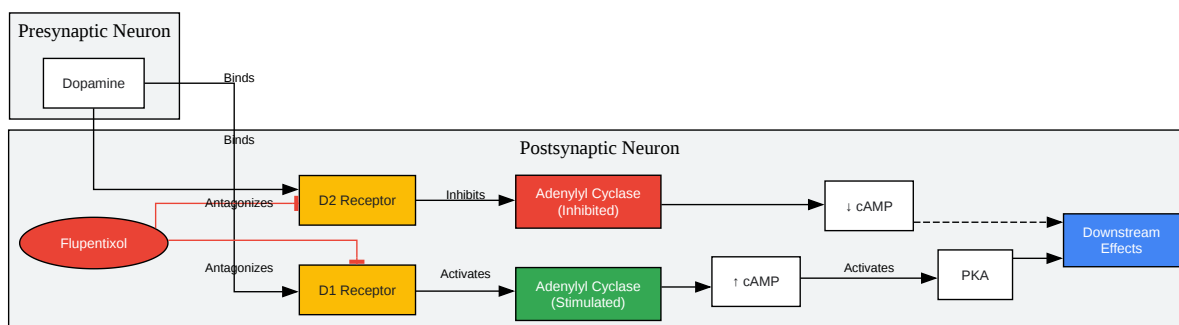
While a specific protocol for the d4 variant is not readily available in the literature, a potential approach would involve the use of a deuterated starting material. For example, adapting the above synthesis by using ethylene-d4 oxide to react with piperazine would introduce the deuterium atoms on the hydroxyethyl group. Another approach could involve deuteride reduction of an appropriate precursor.

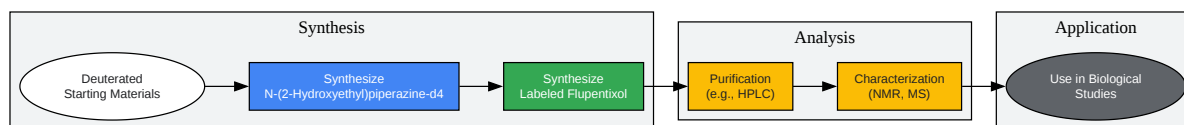
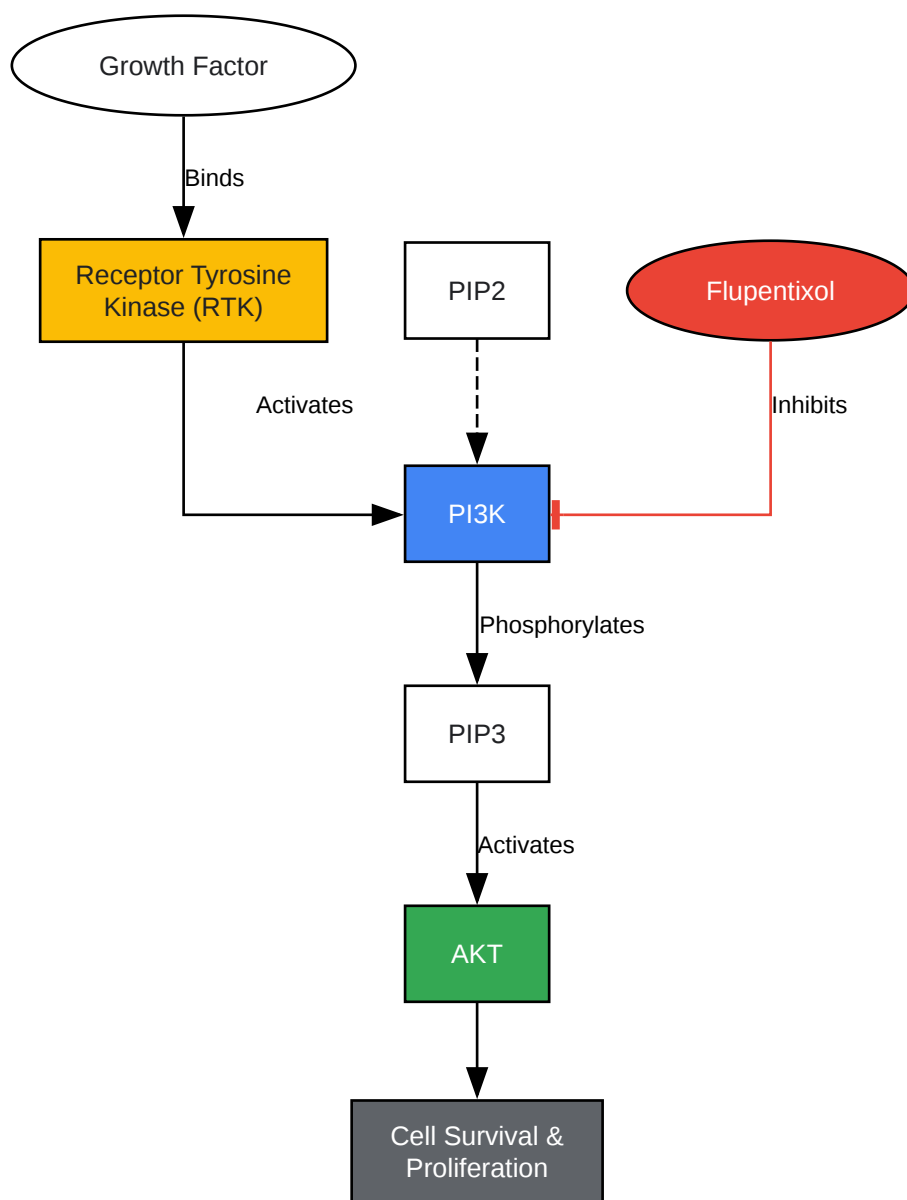
## Biological Context and Signaling Pathways

N-(2-Hydroxyethyl)piperazine-d4 is instrumental as a labeled precursor for the synthesis of Flupentixol. Flupentixol is an antipsychotic drug that primarily acts as a dopamine receptor antagonist and has also been shown to inhibit the PI3K/AKT signaling pathway.<sup>[7][8]</sup> Understanding these pathways is crucial for researchers in drug development.

## Dopamine Receptor Signaling

Flupentixol antagonizes both D1 and D2 dopamine receptors. The simplified signaling cascade is depicted below.





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